Oxcarbazepine Enol-sulfate
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Overview
Description
Oxcarbazepine Enol-sulfate is a compound with the molecular formula C15H12N2O5S . It is a derivative of Oxcarbazepine, which is an anticholinergic anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy .
Molecular Structure Analysis
The molecular structure of Oxcarbazepine Enol-sulfate is characterized by a molecular weight of 332.3 g/mol . The IUPAC name for this compound is (11-carbamoylbenzo [b] 1benzazepin-5-yl) hydrogen sulfate .
Physical And Chemical Properties Analysis
Oxcarbazepine Enol-sulfate has a molecular weight of 332.3 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . Its Topological Polar Surface Area is 118 Ų .
Scientific Research Applications
Therapeutic Drug Monitoring
Oxcarbazepine, a derivative of carbamazepine, is primarily utilized for the treatment of partial seizures or generalized tonic-clonic seizures. A crucial component of oxcarbazepine is its primary metabolite, monohydroxylated derivative (MHD). The necessity of therapeutic drug monitoring for MHD is debated, considering factors like the appropriateness of oxcarbazepine for the therapeutic indication, the capability to measure MHD concentrations, and the existence of a substantial concentration-response relationship. While routine monitoring of MHD is not universally recommended, it may prove beneficial in specific scenarios such as age-related adjustments, pregnancy, renal insufficiency, drug interactions, or adherence assessment (Bring & Ensom, 2008).
Pharmacological Profile
Oxcarbazepine has a distinct pharmacological profile, being a 10-keto analogue of carbamazepine. Its metabolization process differs from that of carbamazepine, primarily undergoing reduction to its active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine. This metabolite does not significantly induce hepatic oxidative metabolism. Clinical trials and direct comparisons have highlighted its efficacy and potential advantages in specific patient populations, such as improved seizure control and cognition in certain epileptic patients. However, its broader application in conditions like trigeminal neuralgia and affective disorders is still under investigation (Grant & Faulds, 1992).
Clinical Experience and Safety Profile
Extensive clinical data and reviews have underscored oxcarbazepine's comparable clinical efficacy to carbamazepine, with a better safety and tolerability profile. Studies have indicated that oxcarbazepine may be preferred by patients who develop allergies towards carbamazepine. Its role as a first-choice drug for epilepsy treatment is supported by these findings. The long-term safety and tolerability of oxcarbazepine in children, as well as its pharmacokinetic advantages, contribute to its value in therapeutic applications (Gram, 1994; Bourgeois & D’souza, 2005).
Recommendations for Clinical Use
Oxcarbazepine's efficacy and safety as a first-line treatment for various types of seizures have been confirmed through trials and postmarketing experiences. Its metabolic process and the minimal involvement of hepatic cytochrome P450-dependent enzymes contribute to its drug interaction profile and tolerability. Specific dosing recommendations and considerations for different patient groups, such as children and individuals with renal dysfunction, highlight the drug's clinical versatility and practical advantages (Schmidt & Sachdeo, 2000).
Future Directions
properties
IUPAC Name |
(11-carbamoylbenzo[b][1]benzazepin-5-yl) hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-9H,(H2,16,18)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWZPMSCRUKWML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676088 |
Source
|
Record name | 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxcarbazepine Enol-sulfate | |
CAS RN |
104746-00-1 |
Source
|
Record name | 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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